5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline
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Overview
Description
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline is a compound that features a 1,2,4-triazole ring substituted with dimethyl groups and a fluoroaniline moiety. The 1,2,4-triazole ring is a common scaffold in medicinal chemistry due to its presence in various biologically active molecules
Preparation Methods
The synthesis of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline typically involves a multi-step process. One common method is the cyclization of amidines with carboxylic acids followed by subsequent cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . The fluoroaniline moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline can be compared with other 1,2,4-triazole derivatives such as:
Forasartan: An antihypertensive agent.
Deferasirox: An oral medication for chronic iron overload.
Rilmazafone: A benzodiazepine prodrug.
Compared to these compounds, this compound is unique due to the presence of the fluoroaniline moiety, which can impart different chemical and biological properties.
Properties
Molecular Formula |
C10H11FN4 |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11FN4/c1-6-13-10(15(2)14-6)7-3-4-8(11)9(12)5-7/h3-5H,12H2,1-2H3 |
InChI Key |
KCCSGLIZOIOULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC(=C(C=C2)F)N)C |
Origin of Product |
United States |
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